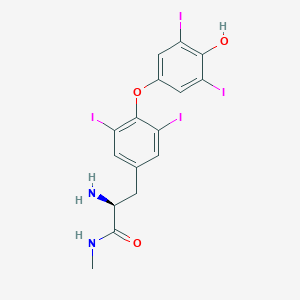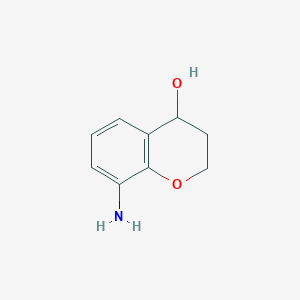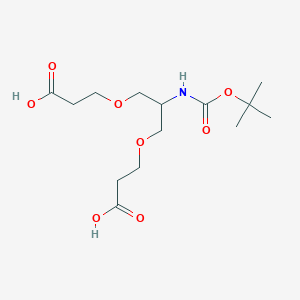
2-(t-Butoxycarbonylamido)-1,3-bis (carboxylethoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(t-Butoxycarbonylamido)-1,3-bis (carboxylethoxy)propane”, also known as BOC-DPPE, is a biochemical used for proteomics research . It has a molecular formula of C14H25NO8 and a molecular weight of 335.35 g/mol .
Physical And Chemical Properties Analysis
“2-(t-Butoxycarbonylamido)-1,3-bis (carboxylethoxy)propane” is soluble in DCM . Its molecular weight is 335.35 g/mol .Scientific Research Applications
Dental Composites : A study by Pereira, Nunes, and Kalachandra (2002) focused on dental composites using dimethacrylate comonomer compositions, including Bis-GMA, a compound structurally related to 2-(t-Butoxycarbonylamido)-1,3-bis(carboxylethoxy)propane. They explored its use in dental composites, analyzing the network properties through techniques like MRI, NMR, and DSC & FTIR (Pereira, Nunes, & Kalachandra, 2002).
Fluorous Chemistry : A study by Lo et al. (2014) discussed the synthesis and characterization of fluorous ethers with nonafluoro-tert-butoxy groups, which are structurally similar to the compound of interest. This work contributes to sustainable fluorous chemistry, which is important for environmental and industrial applications (Lo et al., 2014).
Bioremediation : Chhaya and Gupte (2013) investigated the use of laccase from Fusarium incarnatum in bioremediation of Bisphenol A, a compound related to 2-(t-Butoxycarbonylamido)-1,3-bis(carboxylethoxy)propane, using a reverse micelles system. This study highlights the potential of using enzymes in the biodegradation of environmental pollutants (Chhaya & Gupte, 2013).
Polyoxometalates : Research by Niu et al. (2011) on the construction and isomeric transformation of polyoxometalates directed by bis(pyridinium)alkane templates, including compounds structurally similar to the chemical of interest, demonstrates its potential in the development of inorganic-organic hybrid materials (Niu et al., 2011).
Poly(Amide-Imide) Polymers : Faghihi, Shabanian, and Valikhani (2011) synthesized new poly(amide-imide)s based on 1,3-Bis[4,4′-(Trimellitimido) Phenoxy] Propane. Their work contributes to the development of high-performance polymers with applications in various industrial sectors (Faghihi, Shabanian, & Valikhani, 2011).
Cocrystal Synthesis : Cui et al. (2017) synthesized cocrystals based on bis(benzimidazole) derivatives and aromatic carboxylic acids. This research is relevant to the synthesis of complex molecular systems that can have applications in pharmaceuticals and materials science (Cui et al., 2017).
Bisphenol A Alternatives : Yin, Liu, and He (2016) conducted a study on alternative dental resins to Bis-GMA, a compound related to 2-(t-Butoxycarbonylamido)-1,3-bis(carboxylethoxy)propane, exploring new materials for dental applications with better physicochemical properties (Yin, Liu, & He, 2016).
Bisthiourea Compounds : Research by Pansuriya et al. (2012) on bisthiourea derivatives provides insights into the thermal and structural properties of compounds structurally related to 2-(t-Butoxycarbonylamido)-1,3-bis(carboxylethoxy)propane. This has implications for materials science and chemistry (Pansuriya et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3-(2-carboxyethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO8/c1-14(2,3)23-13(20)15-10(8-21-6-4-11(16)17)9-22-7-5-12(18)19/h10H,4-9H2,1-3H3,(H,15,20)(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUILVSYYIWPNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCCC(=O)O)COCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120446 |
Source


|
| Record name | Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1398044-54-6 |
Source


|
| Record name | Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1398044-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

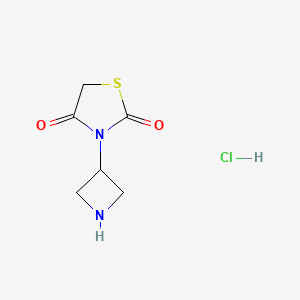
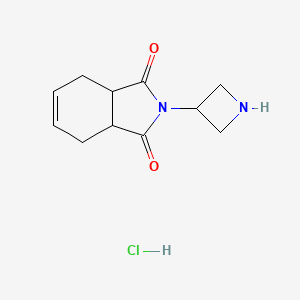
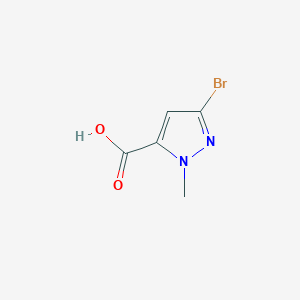
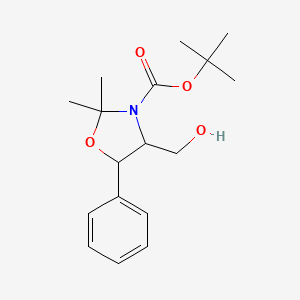
![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)
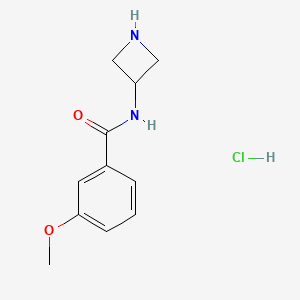
![(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B1379821.png)
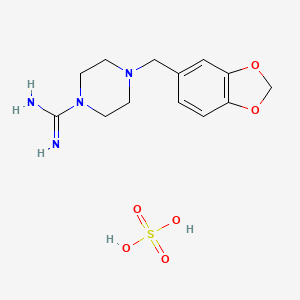
![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B1379824.png)
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1379825.png)
